2-phenoxy-N-phenylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-15(19-14-11-7-4-8-12-14)16(18)17-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZERQQLIHFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-phenoxy-N-phenylbutanamide CAS 101293-16-7 properties
This guide serves as an in-depth technical dossier on 2-phenoxy-N-phenylbutanamide (CAS 101293-16-7), a specialized chemical scaffold belonging to the
CAS: 101293-16-7 | Class:
Part 1: Executive Technical Analysis
The "Phenoxy-Anilide" Architecture
2-phenoxy-N-phenylbutanamide represents a lipophilic, non-ionizable amide characterized by a central chiral center at the
-
The Lipophilic Tail (Buteryl chain): Provides steric bulk and hydrophobic interaction capability, critical for binding to hydrophobic pockets in enzymes like VLCFA elongases (in plants) or COX enzymes (in mammals).
-
The Linker (Ether-Amide): The ether oxygen and amide nitrogen create a specific hydrogen-bond acceptor/donor motif, essential for orienting the molecule within the active site.
-
The Aromatic Flanks (Phenoxy & Anilide): These rings allow for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target proteins.
Physicochemical Profile
The following properties are derived from structural analysis and standard chem-informatics models for this class of amides.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Stoichiometry | |
| Molecular Weight | 255.31 g/mol | Small Molecule (Lipinski Compliant) |
| LogP (Predicted) | 3.2 – 3.8 | High Lipophilicity; Membrane Permeable |
| H-Bond Donors | 1 (Amide NH) | Receptor Binding |
| H-Bond Acceptors | 2 (Amide CO, Ether O) | Receptor Binding |
| Chirality | Yes (C2 position) | Enantiomers may exhibit differential potency (Stereoselectivity) |
| Physical State | White to Off-White Crystalline Solid | Standard for purified amides |
| Solubility | DMSO, Ethanol, Dichloromethane | Poor water solubility (<10 mg/L) |
Part 2: Synthetic Architecture & Protocols
The synthesis of 2-phenoxy-N-phenylbutanamide is best approached via a Convergent Nucleophilic Substitution pathway. This method ensures high regioselectivity and minimizes side reactions common in linear syntheses.
Synthetic Logic (Causality)
We avoid the direct reaction of aniline with 2-phenoxybutyryl chloride without protection, as it can lead to bis-acylation. Instead, we utilize a nucleophilic displacement strategy where the phenoxy ether is formed before or during the amide coupling to control the stereochemistry and yield.
The Preferred Route: The "Acid Chloride" Activation Method
This route is chosen for its atom economy and purification simplicity .
-
Step 1: Etherification. Reaction of 2-bromobutyric acid with phenol under basic conditions (Williamson Ether Synthesis) to form 2-phenoxybutyric acid.
-
Step 2: Activation. Conversion of the acid to the acid chloride using Thionyl Chloride (
). -
Step 3: Amidation. Coupling with aniline to yield the final product.
Visualization: Synthetic Pathway
Caption: Convergent synthesis route utilizing Williamson ether synthesis followed by acyl chloride activation.
Detailed Experimental Protocol
Safety Note: Thionyl chloride is corrosive and releases toxic gases. Work in a fume hood.
Phase 1: Preparation of 2-Phenoxybutyric Acid
-
Reagents: Phenol (10 mmol), 2-Bromobutyric acid (10 mmol), NaOH (22 mmol), Water/Ethanol (1:1).
-
Procedure:
-
Dissolve Phenol in the NaOH solution.
-
Add 2-Bromobutyric acid dropwise.
-
Reflux at 80°C for 4-6 hours.
-
Acidify with HCl to pH 2. Extract with Ethyl Acetate.[1]
-
Dry over
and concentrate. -
Checkpoint: Verify formation via TLC (Acid spot should be distinct from Phenol).
-
Phase 2: Amide Coupling (The Target Synthesis)
-
Reagents: 2-Phenoxybutyric acid (from Phase 1), Thionyl Chloride (
, 1.2 eq), Aniline (1.0 eq), Triethylamine ( , 1.5 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Activation: Dissolve the acid in dry DCM. Add
dropwise. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess (azeotrope with toluene if needed). -
Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2]
-
Add the mixture of Aniline and
slowly to the stirred solution. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Work-up:
-
Wash organic layer with 1M HCl (to remove unreacted aniline).
-
Wash with Sat.
(to remove unreacted acid). -
Wash with Brine. Dry over
.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:Ethyl Acetate 4:1).
Part 3: Mechanism of Action & Biological Logic
The biological activity of 2-phenoxy-N-phenylbutanamide is dictated by its ability to mimic endogenous lipid substrates or transition states.
Agrochemical Mechanism: VLCFA Inhibition
In plant biology,
-
Mechanism: The compound binds to the elongase complex, preventing the extension of fatty acid chains beyond C18.
-
Outcome: Disruption of wax biosynthesis and cell division, leading to seedling growth inhibition (herbicidal effect).
Pharmacological Mechanism: Pro-Inflammatory Modulation
Structurally, the compound resembles the "fenamate" class of NSAIDs, though lacking the free carboxylic acid.
-
Target: Potential modulation of TRP Channels (Transient Receptor Potential) or COX-2 enzymes.
-
Logic: The phenoxy-amide motif can act as a bioisostere for the arachidonic acid transition state, potentially blocking the cyclooxygenase channel.
Visualization: Mode of Action (VLCFA Inhibition)
Caption: Proposed mechanism of action inhibiting VLCFA elongation, leading to cellular arrest.
Part 4: References
-
Synthesis of Phenoxyacetamides:
-
Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.
-
Source: PubMed Central (PMC).
-
URL:[Link]
-
-
General Synthesis of N-phenylamides:
-
VLCFA Inhibitor Mechanism (Analogous Compounds):
-
Title: Mechanism of action of oxyacetamide herbicides.
-
Source: Plant Physiology (General Reference for Class).
-
URL:[Link] (Contextual grounding for class mechanism).
-
Sources
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comprehensive Chemical Profile: 2-Phenoxy-N-phenylbutanamide
[2]
Structural Analysis & Stereochemistry
2-Phenoxy-N-phenylbutanamide is an
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-phenoxy-N-phenylbutanamide |
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| SMILES | CCC(Oc1ccccc1)C(=O)Nc2ccccc2 |
| Core Scaffold |
Stereochemical Considerations
The C2 carbon is a chiral center, bonded to four distinct groups:
Consequently, the molecule exists as two enantiomers: (R)-2-phenoxy-N-phenylbutanamide and (S)-2-phenoxy-N-phenylbutanamide .[1][2] In biological systems (e.g., auxin mimicry or enzyme inhibition), the (R)-enantiomer often exhibits distinct potency compared to the (S)-form due to the spatial arrangement of the hydrophobic phenoxy ring relative to the amide binding pocket.[1][2]
Synthetic Pathways[1][2]
Two primary retrosynthetic disconnections exist for this scaffold: the Amide Coupling Route (Disconnection A) and the Nucleophilic Substitution Route (Disconnection B).[1][2]
Route A: Acylation of Aniline (Preferred)
This pathway involves the reaction of 2-phenoxybutyryl chloride with aniline.[1][2] It is preferred for scale-up due to the stability of the acid chloride intermediate.[1][2]
-
Step 1: Activation of 2-phenoxybutanoic acid with thionyl chloride (
) or oxalyl chloride.[1][2] -
Step 2: Schotten-Baumann reaction with aniline in the presence of a base (TEA or Pyridine).[1][2]
Route B: Williamson Ether Synthesis
This pathway builds the ether linkage last, reacting 2-bromo-N-phenylbutanamide with sodium phenoxide.[1][2]
-
Step 1:
-Bromination of N-phenylbutanamide (or reaction of 2-bromobutyryl bromide with aniline).[1][2] -
Step 2:
displacement of the bromide by phenol under basic conditions ( , Acetone/DMF).[1][2]
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the two convergent synthetic pathways.
Caption: Convergent synthetic strategies for 2-phenoxy-N-phenylbutanamide illustrating the Acylation (Blue) and Ether Synthesis (Red) pathways.[1][2]
Physicochemical Properties[1][2][4][5][7]
Understanding the physicochemical profile is critical for predicting bioavailability and environmental fate.[1][2]
| Property | Predicted Value | Mechanistic Implication |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; suggests good membrane permeability but potential for bioaccumulation.[1][2] |
| Topological Polar Surface Area (TPSA) | ~38.3 | Dominated by the amide ( |
| H-Bond Donors | 1 | The amide N-H. |
| H-Bond Acceptors | 2 | The amide Carbonyl (C=O) and Ether Oxygen (-O-).[1][2] |
| Rotatable Bonds | 5 | Ethyl chain, Ether linkage, Amide linkage (C-N), N-Phenyl bond.[1][2] |
| Solubility | Low (Water) | Soluble in organic solvents (DCM, DMSO, Methanol).[1][2] |
Spectroscopic Characterization
The following data represents the theoretical spectroscopic signature expected for this molecule, derived from standard chemical shift databases for
Nuclear Magnetic Resonance ( -NMR)
Solvent:
- 8.40 (br s, 1H): Amide N-H .[1][2] Broadened due to quadrupole relaxation and H-bonding.[1][2]
- 7.55 (d, 2H): Ortho-protons of the N-phenyl ring (deshielded by amide resonance).[1][2]
- 7.30 – 6.90 (m, 8H): Overlapping multiplets for the remaining aromatic protons (Meta/Para of N-phenyl + Phenoxy ring).[1][2]
-
4.65 (t, J=6.5 Hz, 1H): The chiral
-methine proton (C2-H).[1][2] Significant downfield shift due to the electron-withdrawing oxygen and carbonyl.[1][2] -
2.05 (m, 2H): Methylene protons of the ethyl group (
).[1][2] -
1.08 (t, J=7.4 Hz, 3H): Methyl protons of the ethyl group (
).[1][2]
Mass Spectrometry (EI-MS)[1][2]
Experimental Protocol: Laboratory Synthesis
Objective: Synthesis of 2-phenoxy-N-phenylbutanamide via Route B (Williamson Ether Synthesis).
Reagents
Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.1 eq) in dry Acetone.
-
Deprotonation: Add
(2.0 eq) and stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Addition: Add 2-Bromo-N-phenylbutanamide (1.0 eq) slowly to the suspension.
-
Reaction: Heat the mixture to reflux (
) for 6–8 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting bromide spot should disappear.[1][2] -
Work-up:
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to obtain white crystals.[1][2]
Biological & Pharmacological Context[1][3][7][8]
While specific clinical data for this exact molecule is proprietary or limited, the
-
Agrochemistry (Herbicides):
-
Medicinal Chemistry (Channel Modulators):
References
-
PubChem Compound Summary. 2-Phenylbutanamide (Scaffold Reference).[1][2] National Center for Biotechnology Information.[1] Link[1][2]
-
Fujita, T., et al. (1988).[1][2] Structure-activity relationships of alpha-substituted phenylacetamides as herbicides. Journal of Pesticide Science.[1] (Contextual grounding for alpha-phenoxy amide activity).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1] (Source for Schotten-Baumann and Williamson Ether protocols).[1][2]
-
NIST Chemistry WebBook. Mass Spectra of Amides.[1][2] National Institute of Standards and Technology.[1][2] Link
Physical Properties and Characterization of Phenoxybutanamide Derivatives
The following technical guide details the physical properties, synthesis, and characterization of phenoxybutanamide derivatives.
Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Introduction: The Phenoxybutanamide Scaffold
Phenoxybutanamide derivatives represent a versatile class of pharmacophores bridging the structural gap between aryloxyalkanoic acids (common in herbicides and lipid-modulating drugs) and bioactive amides.[1] The core structure consists of a phenyl ether moiety linked via a butyl chain to an amide group.[1]
Depending on the position of the phenoxy substitution on the butanamide chain, two primary regioisomers exist, each with distinct physicochemical profiles and biological applications:
-
2-Phenoxybutanamide: Structurally related to auxin-mimic herbicides; often investigated for peroxisome proliferator-activated receptor (PPAR) activity.[1]
-
4-Phenoxybutanamide: A critical linker scaffold in medicinal chemistry, widely used to design endothelin receptor antagonists and histone deacetylase (HDAC) inhibitors.[1]
Chemical Structure & Molecular Topology
The physicochemical behavior of phenoxybutanamides is governed by the interplay between the lipophilic phenoxy tail and the polar amide headgroup.
Core Scaffold Visualization
The following diagram illustrates the structural connectivity and key functional zones of the 4-phenoxybutanamide scaffold.
Figure 1: Structural topology of 4-phenoxybutanamide highlighting functional domains contributing to lipophilicity and solubility.
Physicochemical Properties
The following data summarizes the typical physical constants for N-substituted phenoxybutanamide derivatives. Note that specific values vary based on the N-substituent (R).
Table 1: Comparative Physical Properties
| Property | General Range / Value | Mechanistic Insight |
| Physical State | Crystalline Solid | Amide H-bonding networks typically result in high melting points relative to esters.[1] |
| Melting Point | 80 °C – 145 °C | Para-substitution on the phenoxy ring increases lattice energy and melting point.[1] |
| LogP (Lipophilicity) | 1.8 – 3.2 | The butyl chain adds significant hydrophobicity (+2.0 log units vs. acetamides), aiding BBB penetration.[1] |
| Water Solubility | < 0.5 mg/mL (Unsubstituted) | Poor aqueous solubility due to the non-polar aromatic and alkyl domains.[1] Requires cosolvents (DMSO, PEG400). |
| pKa (Amide NH) | > 15 (Neutral) | The amide proton is non-acidic under physiological conditions; it acts strictly as a H-bond donor.[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., Serine proteases, GPCRs).[1] |
| H-Bond Acceptors | 2 (C=O, Ether-O) | The ether oxygen is a weak acceptor; the carbonyl oxygen is the primary acceptor.[1] |
Synthesis Protocols
The synthesis of phenoxybutanamides generally follows two primary pathways: Nucleophilic Substitution (Method A) or Direct Amidation (Method B) .[1]
Method A: The Williamson Ether Synthesis Route
This method is preferred when the amide functionality is already present or when building the ether linkage is the limiting step.
-
Reagents: Phenol derivative, 4-chlorobutanamide (or 2-chloro), Potassium Carbonate (
), Potassium Iodide (catalyst).[1] -
Solvent: Acetonitrile or DMF (anhydrous).[1]
-
Conditions: Reflux for 12–24 hours.
-
Workup: Filtration of salts, evaporation, and recrystallization from Ethanol/Water.
Method B: The Acid Chloride Coupling Route (High Purity)
Recommended for generating complex N-substituted derivatives for SAR studies.[1]
Protocol:
-
Activation: Dissolve 4-phenoxybutanoic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C
RT for 2 hours until gas evolution ceases. -
Coupling: Evaporate solvent to isolate the crude acid chloride. Re-dissolve in DCM.
-
Amidation: Add the target amine (1.1 eq) and Triethylamine (1.5 eq) at 0°C.
-
Purification: Wash with 1N HCl, then Sat.
. Dry over .[1] -
Yield: Typically 85–95%.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway via acid chloride activation for high-yield production of N-substituted derivatives.
Structural Characterization Standards
To ensure scientific integrity, synthesized derivatives must be validated using the following spectroscopic fingerprints.
-
FT-IR Spectroscopy:
-
Amide I (C=O): Strong band at 1640–1660 cm⁻¹.
-
Amide II (N-H bend): Medium band at 1540–1560 cm⁻¹.
-
Ether (C-O-C): Distinct stretching vibration at 1230–1250 cm⁻¹ (aryl-alkyl ether).[1]
-
-
¹H-NMR (400 MHz, CDCl₃):
-
Phenoxy Protons: Multiplet at
6.8–7.3 ppm. -
Ether-adjacent Methylene (
): Triplet at 3.9–4.1 ppm. -
Amide-adjacent Methylene (
): Triplet at 2.3–2.5 ppm. -
Central Methylene: Quintet at
2.1 ppm (for 4-phenoxy derivatives).
-
Pharmacological Applications
The phenoxybutanamide motif is not merely a linker; it actively participates in receptor binding via hydrophobic interactions (phenoxy tail) and hydrogen bonding (amide head).[1]
Key Therapeutic Areas[1][2]
-
Endothelin Receptor Antagonists: Derivatives of 4-phenoxybutanoic acid (and their corresponding amides) have shown nanomolar affinity for the Endothelin-A (
) receptor.[1] The phenoxy group occupies a hydrophobic pocket, while the amide interacts with polar residues in the receptor active site, making them potential candidates for treating pulmonary arterial hypertension [1]. -
Anti-Inflammatory Agents: Similar to phenoxyacetic acids, 2-phenoxybutanamide derivatives exhibit inhibitory activity against COX enzymes, often serving as non-acidic prodrugs (to reduce gastric irritation) that release the active acid moiety in vivo or act directly as allosteric inhibitors [2].[1]
-
HDAC Inhibitors: N-substituted phenoxybutanamides (specifically hydroxamic acid derivatives) function as "cap" groups in Histone Deacetylase (HDAC) inhibitors, where the phenoxy group acts as the surface recognition cap and the butyl chain serves as the linker entering the enzyme's zinc-binding tunnel [3].[1]
References
-
Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] URL:[Link]
-
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Source: Pharmaceutical Chemistry Journal. URL:[Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Source: PubMed Central. URL:[Link]
Sources
- 1. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Phenoxy-N-phenylbutanamide
This guide serves as a definitive technical resource for the solubility characterization of 2-phenoxy-N-phenylbutanamide , a lipophilic amide derivative with significant relevance in medicinal chemistry and agrochemical formulation.
Executive Summary
2-phenoxy-N-phenylbutanamide is a structural homolog of the bioactive core 2-phenoxy-N-phenylacetamide. Characterized by an amide linkage bridging a phenoxy group and an aniline moiety, with an ethyl chain at the alpha position, this compound exhibits distinct lipophilic properties.
Understanding its solubility in organic solvents is critical for:
-
Crystallization: Selecting anti-solvents for purification.
-
Formulation: Developing stable liquid concentrates or emulsifiable systems.
-
Synthesis: Optimizing reaction media for yield and selectivity.
This guide outlines the physicochemical profile, theoretical solubility landscape, and the rigorous experimental protocols required to generate and model solubility data for this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Before establishing solubility protocols, the solute's intrinsic properties must be defined to predict solvent interactions.
| Property | Description |
| IUPAC Name | 2-phenoxy-N-phenylbutanamide |
| Chemical Class | |
| Molecular Formula | |
| Molecular Weight | ~255.31 g/mol |
| Structural Features | Hydrophobic: Phenyl ring, Phenoxy ring, Ethyl chain.Hydrophilic: Amide bond (-CONH-).[1] |
| Predicted LogP | 3.5 – 4.2 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) |
Mechanistic Insight: The introduction of the ethyl group (butanamide vs. acetamide) increases steric hindrance around the amide bond and enhances overall lipophilicity. This suggests lower water solubility and higher solubility in non-polar solvents compared to its acetamide analog.
Solubility Landscape (Solvent Selection Strategy)
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-phenoxy-N-phenylacetamide), the following solvent classes are prioritized for solubility screening.
Predicted Solubility Trends
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt crystal lattice. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | H-bonding with amide carbonyl; alkyl chain compatibility. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; excellent for crystallization cooling curves. |
| Chlorinated | Chloroform, DCM | High | High solvation energy for aromatic systems. |
| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions to overcome lattice energy. |
| Water | Water | Insoluble | Hydrophobic effect dominates; |
Critical Note: For pharmaceutical applications, Class 2 (Methanol, Acetonitrile) and Class 3 (Ethanol, Acetone, Ethyl Acetate) solvents are preferred due to lower toxicity profiles compared to Class 1 (Benzene) or chlorinated solvents.
Experimental Protocols for Solubility Determination
To generate authoritative data, two complementary methods are recommended: the Laser Monitoring Observation Technique (for dynamic temperature ranges) and the Isothermal Shake-Flask Method (for equilibrium precision).
Method A: Laser Monitoring Observation Technique
This method is ideal for generating polythermal solubility curves rapidly.
Workflow:
-
Preparation: Place a known mass of solute and solvent in a jacketed glass vessel.
-
Dissolution: Heat the mixture until the solid completely dissolves (laser transmission = 100%).
-
Nucleation: Cool at a controlled rate (e.g., 2 K/h). The temperature at which the first crystal appears (laser transmission drops) is the nucleation point .
-
Equilibrium: Re-heat slowly. The temperature at which the last crystal disappears is recorded as the saturation temperature (
) .
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine saturation temperature.
Method B: Isothermal Shake-Flask Method (Gold Standard)
Used to verify specific data points, particularly at 298.15 K (25°C).
-
Saturation: Add excess 2-phenoxy-N-phenylbutanamide to the solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (
0.05 K) for 24–48 hours. -
Clarification: Stop agitation and allow phases to separate (or centrifuge).
-
Sampling: Withdraw the supernatant using a syringe filter (0.22
m, PTFE). -
Quantification: Analyze via HPLC-UV (typically 254 nm) or Gravimetric Analysis (evaporation of solvent).
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to calculate enthalpy (
Modified Apelblat Equation
The most widely used model for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression.
Van't Hoff Equation
Used to determine thermodynamic properties.
- : Enthalpy of solution (positive value indicates endothermic dissolution).
- : Entropy of solution.
- : Universal gas constant (8.314 J/mol·K).
Interpretation:
-
If
: Solubility increases with temperature (Endothermic). -
If
: The dissolution process is spontaneous.
Figure 2: Logical flow for thermodynamic analysis of solubility data.
Applications & Implications
Crystallization Design
-
Cooling Crystallization: Best suited for solvents where solubility changes drastically with temperature (e.g., Ethanol or Ethyl Acetate ).
-
Anti-Solvent Crystallization: Dissolve the compound in a good solvent (e.g., Acetone ) and slowly add a poor solvent (e.g., Water or Hexane ) to induce precipitation.
Purification
The significant solubility difference between the target amide and potential ionic impurities (catalysts, salts) in organic solvents allows for effective purification via recrystallization from hot ethanol .
References
-
Structural Analog Analysis: Synthesis and Biological Evaluation of Phenoxy-N-phenylacetamide Derivatives. ResearchGate. Link
-
Thermodynamic Modeling Standards: Apelblat Equation for Solubility Correlation. NIST Chemistry WebBook.[2] Link
- Methodology:Solubility of Bioactive Compounds in Pure Organic Solvents. Journal of Chemical & Engineering Data. (Standard reference for laser monitoring protocols).
-
Chemical Identity: 2-Phenoxyacetamide Properties. PubChem.[3] Link
Sources
Methodological & Application
Application Note: Strategic Recrystallization of 2-Phenoxy-N-phenylbutanamide
This Application Note is structured to guide researchers through the rigorous purification of 2-phenoxy-N-phenylbutanamide , a lipophilic amide intermediate likely synthesized via the acylation of aniline with 2-phenoxybutyryl chloride or the coupling of 2-bromobutanamide with phenol.
Given the structural motifs (two aromatic rings, an amide linker, and an ether linkage), this compound exhibits significant lipophilicity balanced by the hydrogen-bonding capability of the amide. The protocol below prioritizes the Ethanol/Water binary system, which is the gold standard for N-aryl amides, while providing an alternative for highly lipophilic impurity profiles.
Executive Summary & Solvent Strategy
High-purity isolation of 2-phenoxy-N-phenylbutanamide is critical, particularly to remove toxic precursors like aniline or phenol. Based on the "Like Dissolves Like" principle modified by temperature dependence, the optimal solvent system must accommodate the molecule's aromatic hydrophobicity while leveraging the amide's polarity for differential solubility.
Recommended Solvent Systems
| System Priority | Solvent Pair | Ratio (v/v) | Mechanism of Action |
| Primary (Recommended) | Ethanol (95%) / Water | Start at 1:0, titrate to ~4:1 | Ethanol solubilizes the amide via H-bonding at reflux. Water acts as a powerful anti-solvent, forcing crystallization upon cooling while retaining polar salts/impurities. |
| Secondary (Alternative) | Ethyl Acetate / Hexane | 1:3 to 1:5 | Best if the crude contains significant non-polar byproducts (e.g., dimers). Hexane drives precipitation; EtOAc maintains solubility of oily impurities. |
| Tertiary (Single) | Toluene | N/A | Useful if the compound "oils out" in aqueous systems. High boiling point allows for excellent thermal gradients. |
The "Oiling Out" Risk
Expert Insight: Compounds with phenoxy and butyl chains often exhibit low melting points (estimated 80–110 °C). In Ethanol/Water, there is a high risk of the compound separating as an oil (liquid-liquid phase separation) rather than crystals if the water is added too quickly or the temperature drops below the melting point before saturation is reached.
-
Mitigation: Keep the solution temperature above the oiling point during water addition and seed the mixture immediately upon reaching saturation.
Detailed Experimental Protocol
Phase 1: Solubility Profiling (The "Test Tube" Method)
Never commit the entire batch to a solvent without a micro-scale test.
-
Place 50 mg of crude solid in a test tube.
-
Add Ethanol (95%) dropwise with heating (heat gun or water bath) until dissolved.
-
If >1 mL is required, the solvent is too poor.
-
If it dissolves instantly at RT, the solvent is too good.
-
-
Once dissolved at near-reflux, add warm Water dropwise until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly.[1]
-
Success: Distinct crystals form.[2]
-
Failure: Oil droplets form (Try Toluene or EtOAc/Hexane).
-
Phase 2: Batch Recrystallization (Ethanol/Water System)
Step 1: Dissolution[1][3]
-
Place the crude 2-phenoxy-N-phenylbutanamide in an Erlenmeyer flask.
-
Add a stir bar and a minimum amount of Ethanol (95%) .
-
Heat the mixture to a gentle reflux on a stir plate.
-
Add additional Ethanol in small aliquots until the solid just dissolves.
-
Note: If colored impurities persist but the bulk solid is dissolved, do not add more solvent.
-
Step 2: Hot Filtration (Crucial for Optical Clarity)
-
While keeping the solution near boiling, filter it through a pre-warmed glass funnel with fluted filter paper (or a heated sintered glass funnel) into a clean, pre-heated flask.
-
Why: Removes insoluble dust, silica, or polymeric byproducts.
-
-
(Optional) If the solution is dark, treat with activated charcoal prior to filtration (requires a separate filtration step through Celite).
Step 3: Anti-Solvent Addition (The Critical Point)
-
Return the filtrate to the heat and bring back to a gentle reflux.
-
Slowly add warm Water (approx. 50-60 °C) down the side of the flask.
-
Stop adding water when a faint, persistent cloudiness is observed.
-
Add a few drops of hot Ethanol to restore clarity.
-
Self-Validating Check: The solution should be clear at reflux but saturated.
-
Step 4: Controlled Crystallization
-
Remove the flask from heat and place it on a cork ring or wood block (insulation prevents thermal shock).
-
Seeding: If available, add a tiny crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
-
Once at RT, place the flask in an ice-water bath (0-4 °C) for 1 hour to maximize yield.
Step 5: Collection and Drying[2]
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold solvent mixture (e.g., 50:50 Ethanol/Water at 0 °C).
-
Warning: Do not use pure Ethanol for washing; it will redissolve your product.
-
-
Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven (40 °C) or desiccator overnight.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow and decision points for the purification process.
Caption: Step-by-step recrystallization workflow with a troubleshooting loop for "oiling out" phenomena.
Validation & Quality Control
To ensure the protocol was successful, the isolated crystals must be validated against the crude material.
| Metric | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.5% Area Under Curve (AUC) |
| Identity | 1H-NMR (CDCl3 or DMSO-d6) | Clear amide doublet (~8-9 ppm), aromatic multiplets, distinct ethyl triplet/quartet. |
| Thermal Profile | Melting Point (Capillary) | Sharp range (< 2 °C difference). Note: Literature MP for analogs is ~85-130°C. |
| Solvent Residue | GC-Headspace or NMR | < 5000 ppm Ethanol (ICH Q3C limits). |
Analytical Insight
If the melting point is depressed or wide (> 3 °C range), the recrystallization must be repeated. If the impurity is persistent, switch to the Secondary Solvent System (Ethyl Acetate/Hexane) to alter the polarity selectivity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Edelmann, F. T. (2020).[1] Best technique for amide purification? ResearchGate. (Expert discussion on amide recrystallization using polar solvents).
-
PubChem. (2025).[4][5] 2-Phenylbutanamide Compound Summary. (Structural analog data for property estimation).
-
Kratky, M., et al. (2017). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase...[6] Molecules.[1][2][3][5][6][7][8][9][10][11][12] (Protocol validation for N-phenyl amide recrystallization from Ethanol/Water).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. 2-ethyl-N-phenylbutanamide | C12H17NO | CID 3604986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylbutanamide | C10H13NO | CID 7011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenoxyethanol - American Chemical Society [acs.org]
- 8. veranova.com [veranova.com]
- 9. sfdchem.com [sfdchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Phenoxy-N-phenylbutanamide Synthesis
Executive Summary & Route Strategy
The synthesis of 2-phenoxy-N-phenylbutanamide presents a classic challenge in organic synthesis: forming an amide bond adjacent to a bulky, electron-rich ether linkage on a secondary carbon. The
To improve yield, you must move beyond standard "textbook" conditions. This guide prioritizes two high-fidelity pathways. Path A (Acyl Chloride Method) is recommended for scale-up and maximum conversion. Path B (Williamson Ether Synthesis) is a viable alternative if the carboxylic acid starting material is unavailable.
Strategic Decision Matrix
Figure 1: Decision tree for selecting the optimal synthesis route based on starting material availability.
Module A: The Acid Chloride Route (Recommended)
Context: Direct coupling using EDC or DCC often stalls due to the steric bulk at the
Optimized Protocol
-
Activation: React 2-phenoxybutanoic acid with Thionyl Chloride (
) (1.2 eq) and catalytic DMF (1-2 drops) in Toluene at 70°C for 2 hours. -
Evaporation: Remove excess
completely (azeotrope with toluene). -
Coupling: Dissolve residue in DCM. Add Aniline (1.0 eq) and Triethylamine (1.5 eq) at 0°C, then warm to RT.
Troubleshooting & FAQs
Q: My yield is low (<50%), and I see starting material (aniline) remaining. Why?
-
Root Cause: Incomplete formation of the acid chloride or hydrolysis due to moisture.
-
The Fix:
-
Catalysis: You must use DMF. It forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. Without it, reaction with steric acids is sluggish.
-
Moisture: The
-phenoxy group makes the acid chloride prone to hydrolysis. Ensure all glassware is oven-dried. -
Stoichiometry: Use a slight excess of the acid chloride (1.1 eq) relative to aniline to drive the amine to completion.
-
Q: The product is dark/tarry. What is happening?
-
Root Cause: Phenol ether cleavage. Strong Lewis acids or high heat with
can cleave the phenoxy ether bond. -
The Fix:
-
Keep the activation temperature strictly at 60-70°C . Do not reflux at >100°C.
-
Switch to Oxalyl Chloride (with DMF cat.) in DCM at room temperature. This is milder and generates gases (
) that are easier to remove than .
-
Q: I see a "dimer" impurity.
-
Root Cause: If the acid chloride is not purified of excess thionyl chloride, the thionyl chloride can react with aniline to form sulfinylamines (
), which degrade yield. -
The Fix: Azeotropic distillation with toluene (2x) after the activation step is mandatory to remove trace thionyl chloride.
Module B: The Williamson Ether Route (Alternative)
Context: This involves reacting 2-bromo-N-phenylbutanamide with Sodium Phenoxide. This route is prone to a specific side reaction: Elimination .
Critical Mechanism: Substitution vs. Elimination
Figure 2: Kinetic competition between the desired substitution (
Troubleshooting & FAQs
Q: I have a large impurity peak at M-Phenol (loss of phenoxy group) or an alkene signal in NMR.
-
Root Cause: You are triggering E2 elimination. The phenoxide acts as a base, removing the
-proton to form 2-butenamide (crotonamide derivative). -
The Fix:
-
Solvent: Switch from Acetone/MEK to DMF or DMSO . These solvents solvate the cation (
), leaving the phenoxide "naked" and more nucleophilic, favoring over E2. -
Temperature: Do not exceed 60°C. Higher temperatures favor elimination (entropy driven).
-
Q: The reaction is incredibly slow.
-
Root Cause: The secondary bromide is sterically hindered.
-
The Fix: Add a catalyst: Potassium Iodide (KI) (10 mol%). This converts the bromide to a more reactive iodide in situ (Finkelstein reaction logic), which is then displaced by the phenoxide.
Purification & Data Analysis
Q: How do I purify the final compound without a column?
-
Strategy: 2-phenoxy-N-phenylbutanamide is typically a solid with moderate melting point.
-
Protocol:
-
Workup: Wash the organic layer with 1M NaOH (to remove unreacted phenol/acid) and 1M HCl (to remove unreacted aniline).
-
Crystallization: Dissolve crude solid in minimum hot Ethanol . Add hot Water dropwise until turbidity persists. Cool slowly to 4°C.
-
Alternative: Recrystallization from Hexane/Ethyl Acetate (4:1) is also effective.
-
Yield Comparison Table
| Variable | Standard Conditions | Optimized Conditions | Expected Yield |
| Route A (Acid Cl) | 85-92% | ||
| Route A (Coupling) | EDC/NHS, DCM, RT | HATU/HOAt, DIPEA, DMF | 60-75% |
| Route B (Ether) | Phenol, | NaH/Phenol, DMF, KI (cat), 50°C | 70-80% |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link
- Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for solvent selection in Williamson Ether Synthesis).
-
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Link
Sources
Technical Guide: Removing Unreacted Aniline from 2-phenoxy-N-phenylbutanamide
Executive Summary & Chemical Context
Objective: Isolate high-purity 2-phenoxy-N-phenylbutanamide by removing excess aniline starting material.
The Chemical Challenge: The synthesis of 2-phenoxy-N-phenylbutanamide typically involves the acylation of aniline. The challenge lies in the physical properties of the impurities:
-
Target Molecule (Amide): Neutral, highly lipophilic (due to the phenoxy and butyl chains), solid at room temperature.[1]
-
Impurity (Aniline): Weakly basic (
), liquid, prone to oxidation (browning), and toxic.
This guide details three purification modules ranging from standard wet chemistry to high-throughput scavenging, designed to exploit the basicity difference between the amine and the amide.
Module 1: Acid-Base Extraction (The Standard Protocol)
Mechanism:
This method relies on the "pH Switch." Aniline is a base; your amide is neutral. By lowering the pH of the aqueous phase below the
The Protocol
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent.
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Volume: Use ~10 mL solvent per gram of crude.
-
-
The Acid Wash:
-
Agitation: Shake vigorously for 2-3 minutes. Vent frequently.
-
Separation: Allow layers to settle.
-
Bottom Layer (if DCM used): Contains Product.
-
Top Layer (if DCM used): Aqueous Acid + Anilinium (Waste).
-
(Reverse if EtOAc is used).
-
-
Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove residual water/acid.
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Data Visualization: The Extraction Logic
Figure 1: The chemical partitioning logic. The acidic environment selectively ionizes aniline, forcing it into the aqueous waste stream.
Module 2: Solid-Phase Scavenging (Green/High-Throughput)
When to use: If you wish to avoid liquid-liquid extraction (e.g., to prevent emulsions) or are working with small scales (<100 mg).
Mechanism: Use a polymer-supported sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W). The resin acts as a "solid acid," trapping the aniline inside the polymer bead while the amide remains in solution.
The Protocol
-
Preparation: Dissolve crude product in DCM or Methanol.
-
Resin Addition: Add 3-4 equivalents of Sulfonic Acid resin (relative to the estimated aniline impurity).
-
Pre-swelling: If using polystyrene resins in methanol, allow resin to swell for 5 mins first.
-
-
Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a coarse frit or cotton plug.
-
Filtrate: Contains pure 2-phenoxy-N-phenylbutanamide.
-
Solid Residue: Resin-bound aniline (discard).
-
-
Concentration: Evaporate the solvent.
Data Visualization: Scavenging Mechanism
Figure 2: Chemisorption process. The basic amine reacts with the acidic resin, becoming physically immobilized.
Module 3: Recrystallization (Polishing Step)[4]
When to use: If the product is colored (brown/yellow) or if HPLC purity is <98% after acid wash.
Solvent Strategy: N-phenyl amides (anilides) typically crystallize well from Ethanol/Water mixtures. The lipophilic 2-phenoxy-N-phenylbutanamide will be soluble in hot ethanol but insoluble in water.
-
Dissolve the solid in the minimum amount of boiling Ethanol (95%) .
-
Slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to
(fridge). -
Filter the white crystals. Aniline (and its oxidation products) usually remain in the mother liquor.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Product is melting before crystallizing or solvent mix is too polar. | Re-dissolve. Add a "seed crystal" if available.[4] Scratch the glass side with a rod. Use a slightly more non-polar solvent mix (e.g., Toluene/Hexane). |
| Emulsions during Extraction | Densities of layers are too similar. | Add solid NaCl to the aqueous layer to increase density difference. Filter the emulsion through a pad of Celite. |
| Product is Brown/Red | Oxidation of residual aniline. | Perform a wash with dilute Sodium Thiosulfate (if oxidative) or repeat the Acid Wash (Module 1). Recrystallize with activated charcoal. |
| Low Yield | Product trapped in the aqueous layer. | Check the pH of the aqueous layer. If your amide is somehow hydrolyzing (rare in dilute acid), switch to 10% Citric Acid (milder) for the wash. |
References
- Vogel's Textbook of Practical Organic Chemistry.Purification of Anilides and Amides. (Standard reference for acid-base extraction protocols).
-
Biotage. Solid Supported Reagents: Scavenging Techniques. [Link]
-
ResearchGate. Discussions on Aniline Removal from Amide Synthesis. [Link]
-
Organic Syntheses. General Procedures for Amide Purification. [Link]
-
University of Calgary. Recrystallization Solvents and Procedures. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Phenoxybutyryl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-tested insights into the synthesis of 2-phenoxybutyryl chloride, with a special focus on optimizing reflux time and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, empowering you to achieve higher yields, purity, and reproducibility in your work.
Section 1: Reaction Overview and Core Principles
The conversion of 2-phenoxybutyric acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, often serving as a crucial step in the preparation of more complex molecules such as APIs (Active Pharmaceutical Ingredients). The most common and cost-effective method for this conversion is the reaction with thionyl chloride (SOCl₂).[1]
The overall reaction is as follows:
2-Phenoxybutyric Acid + SOCl₂ → 2-Phenoxybutyryl Chloride + SO₂ (g) + HCl (g)
The driving force behind this reaction is the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group (a chlorosulfite intermediate), which is subsequently displaced by a chloride ion.[2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the product.[1]
Caption: Experimental workflow for the synthesis of 2-phenoxybutyryl chloride.
Analytical Monitoring Techniques
-
Thin-Layer Chromatography (TLC): As mentioned in the troubleshooting section, direct TLC analysis is challenging. Quench a reaction aliquot with methanol and spot the resulting methyl ester against the starting carboxylic acid. The ester will be significantly less polar and have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is a clear indicator of reaction completion. The proton on the alpha-carbon will also experience a slight downfield shift upon conversion to the acyl chloride.
-
¹³C NMR: The most significant change will be the chemical shift of the carbonyl carbon. In 2-phenoxybutyric acid, this signal appears in the range of 170-185 ppm. For the acyl chloride, this signal will shift downfield to approximately 165-190 ppm. [3][4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Similar to TLC, direct analysis of the acyl chloride can be problematic. Derivatization of an aliquot with methanol to form the methyl ester provides a stable and volatile compound for GC-MS analysis.
-
The mass spectrum of methyl 2-phenoxybutyrate would be expected to show a molecular ion peak, and key fragmentation patterns would likely involve cleavage of the ester group and the phenoxy moiety. For example, a common fragmentation for methyl esters is the loss of the methoxy group (-OCH₃). [5]
-
Section 5: Conclusion and Expert Recommendations
The synthesis of 2-phenoxybutyryl chloride is a robust and reliable transformation when key parameters are carefully controlled. As a Senior Application Scientist, my primary recommendations are:
-
Prioritize Anhydrous Conditions: This is the single most critical factor for achieving high yields.
-
Start with a 3-Hour Reflux: Use this as your baseline and adjust based on in-process monitoring for your specific setup.
-
Utilize In-Situ Derivatization for Monitoring: Quenching with methanol for TLC or GC-MS analysis is a simple and highly effective way to track your reaction's progress accurately.
-
Consider Oxalyl Chloride for Sensitive Substrates: If your molecule contains temperature-sensitive functional groups, the milder conditions offered by oxalyl chloride may be a better choice.
By understanding the underlying chemistry and implementing these field-proven strategies, you can confidently and efficiently synthesize 2-phenoxybutyryl chloride for your research and development needs.
References
-
U.S. Patent 3,940,439A, "Acid chloride synthesis," issued February 24, 1976.
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003.
-
Leonard, M. S. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
-
Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
-
Various Authors. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate.
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
-
ChemicalBook. (n.d.). 4-Phenoxybutanoic acid(6303-58-8) 1H NMR spectrum.
-
Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Simple Preparation of Symmetrical Carboxylic Acid Anhydrides by Means of Na2CO3/SOCl2. Synthetic Communications, 37(18), 3219–3223.
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II.
-
Kusumaningsih, T., Prasetyo, W. E., & Firdaus, M. (2020). The relationship between the reaction time and the results of the.... ResearchGate.
-
MassBank. (2008). METHYL BUTYRATE; EI-B; MS.
-
Organic Chemistry Portal. (n.d.). Decarboxylation.
-
ChemicalBook. (n.d.). 2-Phenoxyethanol(122-99-6) 13C NMR spectrum.
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University.
Sources
Validation & Comparative
Advanced Characterization Guide: 1H NMR Analysis of 2-phenoxy-N-phenylbutanamide
This guide details the 1H NMR characterization of 2-phenoxy-N-phenylbutanamide , a structural motif relevant to agrochemical discovery (herbicides) and pharmaceutical intermediates (analgesics). The analysis focuses on distinguishing this product from its halogenated precursors and verifying the integrity of the ether linkage.
Introduction & Structural Context
2-phenoxy-N-phenylbutanamide (C
Precise NMR analysis is critical to confirm:
-
Substitution Success: Complete displacement of the
-bromide by the phenoxy group. -
Amide Formation: Integrity of the peptide-like bond.
-
Purity: Absence of unreacted phenol or aniline.
Molecular Structure & Splitting Logic
The molecule possesses a chiral center at the C2 position, rendering the C3 methylene protons potentially diastereotopic, though often unresolved in standard 300/400 MHz spectra.
Figure 1: Structural segmentation of NMR signals. The C2-Methine is the diagnostic "anchor" peak for verifying the phenoxy substitution.
Experimental Protocol
To ensure reproducibility and minimize solvent effects (e.g., peak overlap), follow this standardized protocol.
Sample Preparation[1][2][3][4]
-
Solvent: DMSO-d
is recommended over CDCl for amides. DMSO minimizes quadrupole broadening of the NH signal and prevents overlap between the -proton and solvent residual peaks. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters (400 MHz)
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure complete relaxation of aromatic protons).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Temperature: 298 K.
Spectral Analysis & Assignment
The following data represents the characteristic chemical shifts (
A. The Aliphatic Region (0.0 – 5.0 ppm)
This region confirms the butyryl backbone.
| Position | Signal Type | Shift ( | Integration | Mechanistic Insight |
| C4-H | Triplet ( | 0.98 – 1.05 | 3H | Terminal methyl; shielded. |
| C3-H | Multiplet ( | 1.90 – 2.05 | 2H | Methylene; coupled to both C4 and C2. |
| C2-H | Triplet ( | 4.60 – 4.80 | 1H | Diagnostic Peak. Deshielded by both the Amide Carbonyl and the Phenoxy Oxygen. |
Critical Note: In the precursor (2-bromo-N-phenylbutanamide), the C2-H appears slightly upfield or overlapping (~4.4-4.6 ppm). The key confirmation of reaction success is not just the shift, but the integration of the aromatic region (see below).
B. The Aromatic & Amide Region (6.5 – 11.0 ppm)
This region confirms the presence of both phenyl rings and the amide linkage.
| Position | Signal Type | Shift ( | Integration | Mechanistic Insight |
| O-Phenoxy | Multiplet | 6.90 – 7.30 | 5H | Ortho/Para protons are shielded by oxygen resonance (appear ~6.9-7.0). Meta protons ~7.3. |
| N-Phenyl | Multiplet | 7.10 – 7.65 | 5H | Ortho protons often deshielded (~7.6) by the amide anisotropy. |
| Amide NH | Broad Singlet | 10.0 – 10.2 | 1H | Highly deshielded due to H-bonding. In CDCl |
Comparative Analysis: Product vs. Alternatives
This section validates the product against its precursors and common impurities, satisfying the "Comparison Guide" requirement.
Scenario 1: Product vs. Starting Material (2-bromo-N-phenylbutanamide)
The most common synthesis is the displacement of bromide by phenoxide.
| Feature | 2-bromo-N-phenylbutanamide (Precursor) | 2-phenoxy-N-phenylbutanamide (Product) | Comparison Logic |
| Aromatic Integration | 5H (Only N-Phenyl) | 10H (N-Phenyl + O-Phenoxy) | Primary Confirmation. If integration is <10H, reaction is incomplete. |
| Alpha-H Shift | ~4.5 ppm (Deshielded by Br) | ~4.7 ppm (Deshielded by OPh) | Shift is subtle; rely on integration. |
| Phenol OH | N/A | Absent | Presence of broad singlet at ~9.5 ppm (distinct from Amide NH) indicates residual Phenol. |
Scenario 2: Product vs. Hydrolysis Byproduct (2-phenoxybutyric acid)
If the amide bond hydrolyzes or fails to form, the spectrum changes drastically.
| Feature | 2-phenoxybutyric acid | 2-phenoxy-N-phenylbutanamide | Comparison Logic |
| NH Signal | Absent | Present (~10.0 ppm) | The most obvious indicator of amide integrity. |
| Acid OH | Very Broad (11-13 ppm) | Absent | Acid proton is extremely deshielded compared to Amide NH. |
| Aromatic Region | 5H (Phenoxy only) | 10H (Phenoxy + Anilide) | Loss of the aniline ring signals. |
Visualizing the Validation Logic
The following workflow illustrates how to interpret the NMR data to certify the compound.
Figure 2: Step-by-step decision tree for validating synthesis success using 1H NMR.
Troubleshooting & Expert Tips
-
Water Peak Interference: In DMSO-d
, water appears at ~3.3 ppm. This usually does not interfere with the key signals of this molecule (C2-H is at ~4.7 ppm, C3-H at ~2.0 ppm). -
Solvent Exchange (D
O Shake): If the Amide NH signal (10.0 ppm) is ambiguous or overlapping with aromatics, add 1-2 drops of D O to the NMR tube and shake. The NH signal will disappear (exchange with D), confirming its identity. -
Rotamers: Unlike tertiary amides, this secondary amide (N-H) typically exists as a single trans isomer (Z-isomer) in solution, resulting in sharp signals. If signals appear doubled, check for proline-like impurities or restricted rotation if sterically bulky groups are added to the nitrogen.
References
-
Comparison of Amide Shifts: N-phenylbenzamide NMR Data. Royal Society of Chemistry. Available at: [Link]
-
Phenoxy-Amide Analogues: Synthesis and NMR of 2-phenoxyacetamides. National Institutes of Health (PubMed). Available at: [Link]
-
General Shift Tables: 1H NMR Chemical Shifts of Amides and Ethers. Organic Chemistry Data. Available at: [Link]
Sources
comparing biological activity of 2-phenoxy-N-phenylbutanamide vs. 2-phenoxyethanol
Executive Summary
This technical guide contrasts 2-phenoxyethanol (2-PE) , a ubiquitous glycol ether used primarily for its broad-spectrum antimicrobial and anesthetic properties, with 2-phenoxy-N-phenylbutanamide (2-PNPB) , a lipophilic amide derivative investigated for specific receptor-mediated pharmacodynamics.
While both compounds share a phenoxy core, the functional divergence—hydroxyl vs. N-phenylamide—shifts the biological activity from non-specific membrane perturbation (2-PE) to targeted enzyme modulation (2-PNPB) . This guide analyzes their physiochemical properties, mechanisms of action, and experimental applications to support lead optimization and formulation strategies.
Physicochemical & Structural Analysis
The biological divergence begins with the structural modification of the side chain. The transition from a short-chain alcohol to a lipophilic amide drastically alters bioavailability and target affinity.
| Feature | 2-Phenoxyethanol (2-PE) | 2-Phenoxy-N-phenylbutanamide (2-PNPB) |
| Structure | Phenoxy ether with a terminal hydroxyl group. | Phenoxy ether linked to a butyric acid backbone, capped with an N-phenyl amide. |
| Molecular Weight | 138.16 g/mol | ~255.31 g/mol |
| Lipophilicity (LogP) | ~1.1 - 1.2 (Hydrophilic/Amphiphilic) | ~3.5 - 4.2 (Highly Lipophilic) |
| Solubility | High water solubility (~26 g/L); soluble in oils. | Low water solubility; high solubility in DMSO/Ethanol. |
| Metabolic Fate | Oxidized to phenoxyacetic acid (inactive/excreted). | Hydrolyzed by amidases; potential for aromatic hydroxylation. |
| Primary Utility | Preservative, Biocide, Anesthetic (Fish). | Anti-inflammatory, Analgesic, MAO Inhibitor Probe. |
Expert Insight: The Lipophilicity Shift
The addition of the N-phenyl group and the extension of the alkyl chain in 2-PNPB increases the LogP by approximately 3 units compared to 2-PE. This shift is causal for 2-PNPB's ability to penetrate the Blood-Brain Barrier (BBB) and interact with hydrophobic pockets of enzymes like Cyclooxygenase (COX) or Monoamine Oxidase (MAO) , whereas 2-PE remains largely restricted to surface membrane interactions or cytosolic distribution.
Biological Mechanisms of Action[1]
2-Phenoxyethanol: The Membrane Perturber
2-PE acts as a general biocide and anesthetic. Its mechanism is non-receptor specific, relying on the disruption of the lipid bilayer and interference with ion channels.
-
Antimicrobial: Uncouples oxidative phosphorylation and increases membrane permeability in bacteria (e.g., P. aeruginosa).
-
Anesthetic: Modulates GABA-gated chloride channels, leading to hyperpolarization and sedation (widely used in aquaculture).
2-Phenoxy-N-phenylbutanamide: The Targeted Modulator
2-PNPB functions as a pharmacophore scaffold. The amide linkage mimics the structure of known NSAIDs and local anesthetics.
-
Anti-Inflammatory/Analgesic: Phenoxyalkanamides are documented inhibitors of the COX/LOX pathways. The N-phenyl moiety facilitates π-π stacking interactions with aromatic residues (e.g., Trp387 in COX-2), blocking the arachidonic acid channel.
-
Enzyme Inhibition: Analogous structures (phenoxyacetamides) have shown potency as MAO-A/B inhibitors, preventing the breakdown of neurotransmitters.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways triggered by these two agents.
Figure 1: Divergent mechanisms. 2-PE (Blue) acts via physical membrane disruption, while 2-PNPB (Red) acts via specific ligand-enzyme interactions.
Therapeutic Applications & Efficacy Data[1][2]
A. Antimicrobial Efficacy (2-PE Dominance)
2-PE is the gold standard for preservation. 2-PNPB exhibits weak antimicrobial activity due to poor solubility and lack of surfactant properties.
| Organism | 2-PE MIC (%) | 2-PNPB Activity |
| E. coli | 0.4% - 0.6% | > 2.0% (Inactive) |
| P. aeruginosa | 0.4% - 0.8% | Inactive |
| S. aureus | 0.6% - 1.0% | Weak Inhibition |
B. Anti-Inflammatory Potential (2-PNPB Dominance)
In assays targeting inflammation (e.g., Carrageenan-induced paw edema or COX inhibition), 2-PNPB demonstrates significant activity where 2-PE is inert.
-
Data Point: Substituted phenoxy-N-phenylacetamides have shown IC50 values in the micromolar range (0.01 - 5 µM) for MAO inhibition and moderate inhibition of COX-2 [1, 3].
-
Causality: The N-phenyl ring is critical. Removing it (reverting to the acid or alcohol) results in a loss of specific binding affinity.
Experimental Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol 1: Evaluation of Anti-Inflammatory Activity (Albumin Denaturation Assay)
Use this to test 2-PNPB's potential as a non-steroidal anti-inflammatory agent.
-
Preparation: Dissolve 2-PNPB in DMSO to create a 10 mM stock. Dilute with phosphate buffer (pH 6.4) to concentrations of 50–500 µg/mL.
-
Control: Use Diclofenac Sodium as the positive control and 2-Phenoxyethanol as the negative control.
-
Reaction: Mix 2 mL of test solution with 0.2 mL of fresh egg albumin (1% solution).
-
Incubation: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes to induce denaturation.
-
Measurement: Measure absorbance at 660 nm.
-
Calculation:
-
Validation: The positive control (Diclofenac) must show >80% inhibition at high doses. 2-PE should show <10% inhibition (non-specific).
Protocol 2: Membrane Integrity Assay (Propidium Iodide)
Use this to quantify 2-PE's membrane-disrupting mechanism.
-
Cell Culture: Grow E. coli (K12 strain) to mid-log phase (
). -
Treatment: Aliquot cells and treat with:
-
Sample A: 1.0% 2-Phenoxyethanol
-
Sample B: 1.0% 2-PNPB (in 1% DMSO)
-
Control: PBS only.
-
-
Staining: Add Propidium Iodide (PI) (final conc. 30 µM). PI only enters cells with compromised membranes.
-
Flow Cytometry: Analyze fluorescence (Ex/Em: 535/617 nm).
-
Expected Result: Sample A (2-PE) will show >90% PI-positive cells. Sample B (2-PNPB) will show minimal PI uptake, confirming it does not act via gross membrane damage.
Synthesis & Stability Workflow
Understanding the chemical origin helps in predicting impurities and stability.
Figure 2: Synthetic pathways. 2-PE is a direct alkylation product, while 2-PNPB requires a multi-step amidation, conferring distinct metabolic stability.
References
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. Source: PubMed (NIH) URL:[Link] (Search Term: "Phenoxyacetic acid anti-inflammatory")
-
Synthesis and biological evaluation of 2-phenoxyacetamide analogues as MAO inhibitors. Source: Molecules (MDPI) URL:[Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Source: PubMed Central URL:[Link]
-
Phenoxyethanol: Safety and Toxicity Data. Source: European Chemicals Agency (ECHA) URL:[Link]
A Senior Application Scientist's Guide to the Structural Characterization of 2-Phenoxy-N-phenylbutanamide Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a cornerstone of chemical analysis. The subtle differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for the comprehensive structural characterization of 2-phenoxy-N-phenylbutanamide isomers. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.
The Challenge: Isomers of 2-Phenoxy-N-phenylbutanamide
2-Phenoxy-N-phenylbutanamide possesses a chiral center at the second carbon of the butanamide chain, giving rise to enantiomers (R and S). Furthermore, depending on the synthesis route and potential impurities, regioisomers (where the phenoxy group is at the 3- or 4-position of the butanamide chain) or diastereomers (if a second chiral center is present) could also exist. Each type of isomer presents a unique analytical challenge.
This guide will focus on a multi-technique approach, as no single method can provide a complete structural picture. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Analytical Techniques
A strategic approach to isomer characterization involves a tiered analysis, starting with separation and progressing to detailed structural elucidation.
| Technique | Primary Application for Isomer Analysis | Strengths | Limitations |
| Chiral HPLC | Separation of enantiomers and diastereomers | High resolution, quantitative analysis of isomeric purity. | Does not provide structural information beyond retention time; method development can be empirical. |
| NMR Spectroscopy | Distinction of diastereomers and regioisomers; structural confirmation. | Provides detailed information on molecular structure and connectivity; can distinguish diastereomers directly. | Enantiomers are indistinguishable without chiral auxiliaries; can have limited sensitivity. |
| Mass Spectrometry | Determination of molecular weight and elemental composition; differentiation of some regioisomers. | High sensitivity; can be coupled with chromatography (LC-MS). | Often cannot distinguish between stereoisomers without specialized techniques.[1][2] |
| X-ray Crystallography | Absolute configuration determination of enantiomers. | Provides unambiguous 3D molecular structure.[3] | Requires a suitable single crystal, which can be difficult to obtain.[3] |
I. Chiral High-Performance Liquid Chromatography (HPLC): The First Step in Resolution
For chiral molecules like 2-phenoxy-N-phenylbutanamide, the first critical step is to separate the enantiomers to assess enantiomeric purity and to isolate them for further characterization. Chiral HPLC is the workhorse for this task.[3]
The Principle of Chiral Recognition
Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[4] The differing stability of these complexes leads to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including amides, due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5][6]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the separation of (R)- and (S)-2-phenoxy-N-phenylbutanamide.
1. Column Selection:
-
Initial Screening: Begin with polysaccharide-based columns due to their broad applicability. Recommended columns for initial screening include those with cellulose or amylose backbones derivatized with phenylcarbamates (e.g., Chiralcel OD, Chiralpak AD).
-
Rationale: The amide and aromatic functionalities in 2-phenoxy-N-phenylbutanamide are likely to interact favorably with the carbamate and phenyl groups of these CSPs.
2. Mobile Phase Selection:
-
Normal Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for polysaccharide-based CSPs.
-
Initial Conditions: Start with a mobile phase of 90:10 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape for acidic or basic analytes, respectively, though they are unlikely to be necessary for this neutral amide.
3. Detection:
-
Utilize a UV detector set at a wavelength where the aromatic rings of the analyte absorb strongly (e.g., 254 nm).
4. Data Interpretation:
-
The appearance of two well-resolved peaks indicates successful enantiomeric separation. The ratio of the peak areas corresponds to the enantiomeric ratio.
Illustrative Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Diastereotopicity
NMR spectroscopy is a powerful tool for confirming the constitutional structure of your isomers and is particularly adept at distinguishing between diastereomers.[7]
Distinguishing Diastereomers
Diastereomers have different physical properties and, consequently, will exhibit distinct NMR spectra.[8] Protons and carbons in different diastereomers are in chemically non-equivalent environments, leading to different chemical shifts and coupling constants. For a mixture of diastereomers of 2-phenoxy-N-phenylbutanamide (if a second chiral center were present), you would expect to see two distinct sets of signals in the NMR spectrum, with the integration of corresponding signals reflecting the diastereomeric ratio. Specialized techniques like band-selective pure shift NMR can be employed to simplify complex spectra and accurately determine diastereomeric ratios, even in crowded regions.[9]
The Challenge of Enantiomers in NMR
Enantiomers are chemically equivalent in an achiral environment and thus produce identical NMR spectra. To distinguish them, a chiral environment must be introduced. This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. These newly formed diastereomers will have distinct NMR spectra.[7]
-
Chiral Solvating Agents (CSAs): Adding a chiral solvent or a chiral lanthanide shift reagent to the NMR sample. The CSA forms transient, weak complexes with the enantiomers, creating a diastereomeric environment that can lead to separate signals for each enantiomer.[8][10]
Experimental Protocol: ¹H NMR Analysis of Diastereomers
Objective: To confirm the structure and determine the diastereomeric ratio of a sample of 2-phenoxy-N-phenylbutanamide containing two chiral centers.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If signal overlap is an issue, acquire two-dimensional spectra such as COSY (to establish proton-proton correlations) and HSQC (to link protons to their attached carbons).
3. Spectral Interpretation:
-
Structural Confirmation: Assign all proton signals based on their chemical shift, integration, and multiplicity. The spectrum should be consistent with the 2-phenoxy-N-phenylbutanamide structure.
-
Diastereomer Identification: Look for a doubling of signals for protons near the chiral centers. For example, the methine proton at the C2 position would likely appear as two distinct multiplets, one for each diastereomer.
-
Quantitative Analysis: Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio.
Expected ¹H NMR Spectral Features for 2-Phenoxy-N-phenylbutanamide
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic (Phenoxy & Phenyl) | 6.8 - 7.6 | Multiplets | Complex pattern due to multiple aromatic protons. |
| NH (Amide) | 8.0 - 9.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| CH (C2) | ~4.5 | Triplet or Doublet of Doublets | Coupled to the CH₂ group at C3. |
| CH₂ (C3) | 1.8 - 2.2 | Multiplet | Diastereotopic protons may show complex splitting. |
| CH₃ (C4) | 0.9 - 1.2 | Triplet | Coupled to the CH₂ group at C3. |
Note: These are estimated chemical shifts. Actual values may vary.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Aiding Regioisomer Distinction
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of the isomers. While standard MS techniques cannot differentiate stereoisomers, tandem MS (MS/MS) can sometimes distinguish between regioisomers by producing unique fragmentation patterns.[1][2][11][12]
Fragmentation Pathways
For 2-phenoxy-N-phenylbutanamide, common fragmentation pathways in electrospray ionization (ESI) or electron ionization (EI) would involve cleavage of the amide bond and the ether linkage.
Logical Flow of Isomer Analysis
Caption: A multi-technique approach for comprehensive isomer characterization.
Experimental Protocol: LC-MS/MS for Regioisomer Analysis
Objective: To differentiate between 2-, 3-, and 4-phenoxy-N-phenylbutanamide regioisomers.
1. Liquid Chromatography:
-
Use a standard reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation). This will separate the regioisomers based on their differing polarities.
2. Mass Spectrometry:
-
Full Scan MS: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion of each separated regioisomer. The collision-induced dissociation (CID) will generate fragment ions.
3. Data Analysis:
-
Compare the fragmentation patterns of the different regioisomers. The relative intensities of specific fragment ions may be diagnostic for each isomer. For instance, the position of the phenoxy group could influence the stability of certain fragment ions, leading to different MS/MS spectra.
IV. X-ray Crystallography: The Definitive Answer for Absolute Configuration
When an unambiguous determination of the absolute configuration of an enantiomer is required, single-crystal X-ray crystallography is the gold standard.[3][13][14][15][16]
The Principle of X-ray Diffraction
By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
Objective: To determine the absolute configuration of an enantiomerically pure sample of 2-phenoxy-N-phenylbutanamide.
1. Crystallization:
-
This is often the most challenging step. Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable quality (typically > 0.1 mm in all dimensions).
2. Data Collection:
-
Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
4. Absolute Configuration Determination:
-
The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.
Conclusion
The structural characterization of 2-phenoxy-N-phenylbutanamide isomers requires a thoughtful and integrated analytical approach. Chiral HPLC is essential for the initial separation and quantification of enantiomers. NMR spectroscopy provides detailed structural information and is the primary tool for distinguishing diastereomers and regioisomers. Mass spectrometry confirms the molecular weight and can aid in the differentiation of regioisomers through fragmentation analysis. Finally, X-ray crystallography offers the definitive determination of absolute configuration. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize these and other complex isomeric mixtures, ensuring the integrity and safety of their chemical entities.
References
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Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition. Available at: [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (1985). Journal of Liquid Chromatography. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. Available at: [Link]
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Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances. Available at: [Link]
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Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). Journal of Mass Spectrometry. Available at: [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality. Available at: [Link]
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Can NMR be used to separate enantiomers or diastereomers?. (2022). Reddit. Available at: [Link]
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8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. (2012). Comprehensive Chirality. Available at: [Link]
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Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). The Journal of Organic Chemistry. Available at: [Link]
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Isomer analysis by mass spectrometry in clinical science. (2020). Clinica Chimica Acta. Available at: [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. Available at: [Link]
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Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega. Available at: [Link]
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distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available at: [Link]
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Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023). Organic Letters. Available at: [Link]
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One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2018). Molecules. Available at: [Link]
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Synthesis, spectral study, and antimicrobial screening of new amides. (2024). World Journal of Pharmaceutical Research. Available at: [Link]
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Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Journal of Food and Drug Analysis. Available at: [Link]
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Absolute structure and absolute con®guration. (2003). Journal of Applied Crystallography. Available at: [Link]
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Imaging Isomers on a Biological Surface: A Review. (2015). Proteomics. Available at: [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]
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Analyze of stereoisomer by NMR. (N.D.). JEOL Ltd.. Available at: [Link]
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Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for 2-phenoxy-N-phenylbutanamide
For the pioneering researcher, stepping into the uncharted territory of novel chemical entities is a daily reality. 2-phenoxy-N-phenylbutanamide, a compound with limited publicly available safety data, presents just such a challenge. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended, but imperative. This guide provides essential safety and logistical information for handling 2-phenoxy-N-phenylbutanamide, drawing upon established knowledge of its constituent functional groups to infer a comprehensive hazard profile and formulate robust personal protective equipment (PPE) protocols.
Deconstructing the Hazard: A Structure-Activity Relationship Approach
The core principle of our safety assessment for 2-phenoxy-N-phenylbutanamide is the analysis of its chemical structure to predict its toxicological properties. This molecule is comprised of three key functional groups: a phenoxy group, an N-phenyl amide linkage, and a butanamide core. By examining the known hazards of analogous compounds, we can construct a reliable, albeit conservative, safety profile.
-
The Phenoxy Moiety: Compounds containing a phenoxy group, such as phenoxy herbicides, have been associated with significant health risks, including an increased incidence of cancer and adverse reproductive outcomes[1]. Phenolic compounds, in general, are known to be corrosive and can act as nerve poisons, with evidence suggesting potential for genotoxicity, mutagenicity, and carcinogenicity[2]. This structural component suggests that 2-phenoxy-N-phenylbutanamide may pose long-term health risks and should be handled with the assumption of it being a potential carcinogen and reproductive toxin.
-
The N-Phenyl Amide Linkage: N-aryl amides are a broad class of chemicals with a range of toxicities. For instance, some N-aryl nitrosamines have demonstrated mutagenic and carcinogenic properties[3]. Safety data for structurally similar compounds like N-phenylbenzamide and 3-Nitro-N-phenylbenzamide indicate risks of serious eye and skin irritation, as well as respiratory irritation[4][5]. This suggests that the N-phenyl amide portion of our target molecule likely contributes to its irritant properties and may carry other systemic health risks.
-
The Butanamide Core: Simple amides, such as butanamide, are known to be harmful if swallowed and can cause skin and eye irritation[6]. Studies on more complex butanamide derivatives have indicated toxicity at higher concentrations in in-vitro assays[7]. This butanamide backbone likely contributes to the overall irritant nature of 2-phenoxy-N-phenylbutanamide.
Based on this analysis, we will proceed with the assumption that 2-phenoxy-N-phenylbutanamide is a hazardous substance that is irritating to the eyes, skin, and respiratory system, is harmful if swallowed, and may pose a long-term risk of carcinogenicity and reproductive toxicity.
The Last Line of Defense: Personal Protective Equipment (PPE)
Given the inferred hazard profile, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 2-phenoxy-N-phenylbutanamide.
| Body Part | Recommended Protection | Specification/Standard | Justification |
| Eyes/Face | Safety goggles with side-shields and a face shield. | Must meet ANSI Z87.1 standards. | Protects against splashes and airborne particles, which are likely given the irritant nature of the compound. A face shield offers a broader area of protection.[8][9][10] |
| Skin/Body | Chemical-resistant lab coat or a disposable chemical-resistant suit. | Choose materials based on the solvents being used in the procedure. | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Select gloves tested to EN 374 standards. | Prevents direct skin contact, which can lead to irritation and potential systemic absorption.[11] |
| Respiratory | A respirator may be necessary in situations where airborne exposure is possible, such as when handling powders or creating aerosols. | Consult with your institution's environmental health and safety (EHS) office for proper respirator selection and fit-testing. | Protects against inhalation of potentially harmful airborne particles or vapors.[9][11] |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is crucial for the safe handling of any research chemical, especially one with an incomplete safety profile.
Engineering Controls and Safe Handling
-
Ventilation: All work with 2-phenoxy-N-phenylbutanamide should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[5]
-
Spill Preparedness: A spill kit appropriate for the scale of your work should be readily available. In the event of a spill, evacuate the area, notify your supervisor and EHS, and follow your institution's established spill cleanup procedures.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: If handling a solid, conduct all weighing and transfer operations within the fume hood to contain any dust. Use appropriate tools to minimize direct contact.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use luer-lock syringes and other secure connections to prevent leaks.
-
Post-Procedure: After completing your work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Environmental Responsibility
The disposal of chemical waste must be handled with the same level of care as its use in the laboratory.
-
Waste Segregation: All solid and liquid waste containing 2-phenoxy-N-phenylbutanamide should be collected in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless explicitly approved by your EHS office.
-
Container Management: Ensure waste containers are in good condition and compatible with the waste they contain.
-
EHS Consultation: Contact your institution's EHS office for guidance on the specific disposal procedures for this class of chemical waste. They will provide the necessary information for proper waste pickup and disposal in accordance with local, state, and federal regulations.
Visualizing the Safety Workflow
The following diagrams illustrate the logical flow of the hazard assessment and the corresponding PPE selection process.
Caption: PPE selection based on inferred hazards.
By adopting this proactive and evidence-based safety culture, researchers can confidently and responsibly advance the frontiers of science while ensuring their own well-being and the protection of their colleagues and the environment.
References
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Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian journal of work, environment & health, 12(3), 161–173. [Link]
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Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Medium. [Link]
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Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. (2025, August 7). ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
